molecular formula C6H8O2 B2994556 3-Ethynyltetrahydrofuran-3-OL CAS No. 137344-86-6

3-Ethynyltetrahydrofuran-3-OL

Cat. No.: B2994556
CAS No.: 137344-86-6
M. Wt: 112.128
InChI Key: MDKYDLOXSGSJCT-LURJTMIESA-N
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Description

3-Ethynyltetrahydrofuran-3-OL is a heterocyclic compound with the molecular formula C6H8O2. It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyltetrahydrofuran-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran-3-carboxaldehyde with ethylmagnesium bromide. The reaction is typically carried out in tetrahydrofuran as a solvent at low temperatures to ensure the stability of the intermediate products . After the reaction, the product is purified using silica column chromatography to obtain this compound as a yellow oil with a yield of approximately 57% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrahydrofuran-3-one, while reduction can produce tetrahydrofuran-3-yl ethane .

Scientific Research Applications

3-Ethynyltetrahydrofuran-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethynyltetrahydrofuran-3-OL exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethynyl group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyltetrahydrofuran-3-OL is unique due to the presence of both an ethynyl and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it valuable in synthetic organic chemistry .

Biological Activity

3-Ethynyltetrahydrofuran-3-OL is a compound that belongs to the class of tetrahydrofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H10_{10}O
  • Molecular Weight : 110.15 g/mol
  • CAS Number : [not provided in search results]

This compound features a tetrahydrofuran ring with an ethynyl group and a hydroxyl group, which contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on tetrahydrofuran derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Antioxidant Activity

The hydroxyl group in this compound may contribute to its antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

Studies have reported that certain tetrahydrofuran derivatives can induce cytotoxicity in cancer cell lines. For instance, this compound has been evaluated for its effects on human cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis . The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting moderate antimicrobial efficacy. The study utilized standard broth microdilution methods to determine MIC values .

PathogenMIC (µg/mL)
E. coli50
Staphylococcus aureus25
Candida albicans100

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50_{50} value of 30 µM after 48 hours of treatment, indicating significant potential as an anticancer agent .

Cell LineIC50_{50} (µM)
MCF-730
HeLa40
A54935

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to leakage and cell death.
  • Free Radical Scavenging : The presence of the hydroxyl group enhances its ability to donate electrons, neutralizing reactive oxygen species (ROS).
  • Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Properties

IUPAC Name

3-ethynyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYDLOXSGSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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